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molecular formula C8H3F2NO2 B574566 4-Cyano-2,6-difluorobenzoic acid CAS No. 181073-82-5

4-Cyano-2,6-difluorobenzoic acid

Cat. No. B574566
M. Wt: 183.114
InChI Key: QJDLXGDIYHMIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056843B2

Procedure details

To a solution of 3,5-difluorobenzonitrile (3.48 g, 25 mmol, Fluorochem) in THF (35 ml) was added slowly butyl lithium (1.6M in hexanes) (15.63 ml, 25.00 mmol) at −75° C. The resulting solution was stirred for 1 hr at −70-75° C. Then this solution was poured on freshly crushed dry ice CO2 (44.0 g, 1000 mmol). The contents were stirred at room temperature until dry ice disappearance. The solvent was evaporated off under HV. Then residual organic layer was suspended in water and extracted with ethyl acetate (3×50 ml). The product containing aqueous layer was acidified with aqueous HCl solution and the product was re-extracted in the organic layer with Ethylacetate (4×50 ml). The combined organic layers were washed with brine, dried over MgSO4, filtered and evaporated to give a white crystalline solid (2.5731 g, 13.91 mmol, 55.6% yield)
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
15.63 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
dry ice CO2
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].C([Li])CCC.[C:16](=[O:18])=[O:17]>C1COCC1>[C:5]([C:4]1[CH:3]=[C:2]([F:1])[C:9]([C:16]([OH:18])=[O:17])=[C:8]([F:10])[CH:7]=1)#[N:6]

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F
Name
Quantity
15.63 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dry ice CO2
Quantity
44 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 72.5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hr at −70-75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under HV
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
ADDITION
Type
ADDITION
Details
The product containing aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the product was re-extracted in the organic layer with Ethylacetate (4×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.91 mmol
AMOUNT: MASS 2.5731 g
YIELD: PERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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